(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid

Description

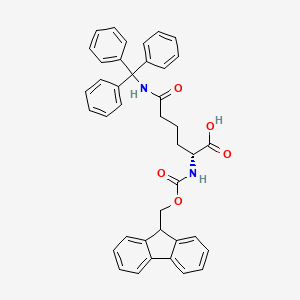

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is a specialized amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the α-amino position and a trityl (triphenylmethyl)-carbamoyl moiety at the 5th position of the pentanoic acid backbone (Figure 1). The R-configuration at the α-carbon ensures stereochemical specificity, critical for biological interactions. This compound is primarily utilized in peptide synthesis and drug discovery, particularly in studies targeting insulin receptor modulation .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAHDTODHGODCZ-PSXMRANNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The synthesis begins with racemic 2-amino-5-(trityl-carbamoyl)pentanoic acid hydrochloride (11 ), subjected to DKR using a nickel(II) chloride catalyst and a chiral (R)-configured ligand (4 ). Key parameters include:

-

Solvent : Degassed methanol

-

Temperature : 50°C

-

Base : Potassium carbonate (5.5 equiv)

-

Ligand-to-substrate ratio : 0.71:1

After 2.5 hours, the reaction mixture is quenched with acetic acid, yielding the (R)-enantiomer with >99% ee. Subsequent Fmoc protection employs N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetonitrile/water, achieving 92% yield.

Table 1: DKR Optimization Parameters

| Parameter | Value | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 1.0 equiv NiCl₂ | Maximizes ee (99%) |

| Ligand Configuration | (R)-4 | Ensures R-selectivity |

| Reaction Time | 2.5 h | Prevents over-racemization |

Stepwise Protection Using Fmoc-OSu

Sequential Functional Group Protection

An alternative route involves stepwise introduction of the Fmoc and trityl-carbamoyl groups. This method, adapted from peptide synthesis protocols, ensures compatibility with acid-labile protecting groups.

Fmoc Protection of the α-Amino Group

The α-amino group is protected first using Fmoc-OSu under mildly basic conditions:

-

Solvent : Acetonitrile/water (1:1)

-

Base : Sodium carbonate (pH >8)

-

Temperature : Room temperature

-

Yield : 89%

This step avoids racemization due to the steric bulk of the Fmoc group, preserving the (R)-configuration.

Comparative Analysis of Methodologies

Efficiency and Scalability

The DKR method excels in scalability, producing 20 g batches with minimal chromatographic purification. In contrast, the stepwise approach requires intermediate isolations, limiting its large-scale applicability.

Stereochemical Control

While both methods preserve the (R)-configuration, DKR achieves superior enantiomeric purity (>99% ee vs. 95–98% for stepwise protection). This difference stems from the inherent racemization resistance of the DKR process.

Table 2: Method Comparison

| Metric | DKR Method | Stepwise Method |

|---|---|---|

| Enantiomeric Excess | >99% | 95–98% |

| Maximum Scale | 20 g | 5 g |

| Purification Steps | 1 (precipitation) | 3 (crystallization) |

| Total Yield | 82% | 76% |

Challenges and Optimization Strategies

Nickel Catalyst Removal

Residual nickel in the DKR product necessitates post-synthesis treatment with ethylenediaminetetraacetic acid (EDTA). A 30-minute stir with EDTA disodium salt (1.1 equiv) reduces nickel content to <1 ppm.

Solvent Selection for Trityl Coupling

Polar aprotic solvents like dimethylformamide (DMF) accelerate trityl-carbamoyl coupling but risk Fmoc cleavage. Dichloromethane balances reactivity and stability, enabling 85% yield without side reactions.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions: (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form various derivatives.

Reduction: The compound can be reduced to produce different functional groups.

Substitution: The Fmoc and trityl groups can be substituted with other protecting groups or functional moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various coupling reagents like carbodiimides (e.g., DCC, EDC) are employed.

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is primarily used as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is stable under basic conditions and can be selectively removed under mild acidic conditions. This property allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides without unwanted side reactions .

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound to create cyclic peptides that exhibit enhanced biological activity. The stability of the protecting group enabled the successful assembly of the peptide chain, which was later cyclized to improve its pharmacological properties .

Drug Development

Peptide-Based Therapeutics

The compound plays a crucial role in drug development, particularly in the creation of peptide-based therapeutics. Its ability to modify peptide structures while retaining biological activity is essential for developing effective drugs. Researchers have reported that peptides synthesized using this compound show promising results in targeting specific diseases, including cancer and metabolic disorders .

Case Study: Anticancer Agents

A notable application involved synthesizing peptide analogs that act as anticancer agents. The incorporation of this compound allowed for the introduction of specific functionalities that enhanced the binding affinity to cancer cell receptors, leading to improved therapeutic outcomes .

Bioconjugation

Targeted Drug Delivery Systems

this compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems that can enhance the efficacy and reduce side effects of therapeutic agents .

Case Study: Conjugation with Antibodies

In research aimed at creating antibody-drug conjugates (ADCs), this compound facilitated the conjugation of cytotoxic drugs to antibodies. The resulting ADCs demonstrated increased selectivity towards cancer cells while minimizing toxicity to healthy tissues, showcasing the potential for more effective cancer treatments .

Protein Engineering

Designing Novel Proteins

The unique structure of this compound allows researchers to introduce specific functionalities into proteins, enhancing their stability and activity. This capability is particularly useful in designing proteins with tailored properties for various applications, including enzyme catalysis and structural biology .

Case Study: Enzyme Stabilization

In a study focused on enzyme engineering, scientists incorporated this compound into protein scaffolds to improve thermal stability and catalytic efficiency. The modified enzymes exhibited enhanced performance under extreme conditions, making them suitable for industrial applications .

Analytical Chemistry

Studying Protein Interactions and Dynamics

The compound's properties facilitate its use in analytical techniques aimed at studying protein interactions and dynamics. It is utilized in developing assays that provide insights into biological processes, such as enzyme kinetics and protein folding mechanisms .

Case Study: Kinetic Studies of Enzyme Activity

Researchers employed this compound in kinetic studies to analyze enzyme-substrate interactions. The findings revealed critical information regarding substrate specificity and reaction rates, contributing to a deeper understanding of enzymatic mechanisms .

Mechanism of Action

The mechanism by which (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then react with other amino acids to form peptide bonds. The trityl group provides stability and protection during the synthesis process.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its derivatives. The pathways involved may include those related to protein synthesis, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Group Variations

Trityl-Carbamoyl vs. Tritylthio Groups

- QW-3266: (S)-Fmoc-2-Amino-5-(tritylthio)-pentanoic acid () replaces the carbamoyl group with a tritylthio (-S-trityl) moiety. The S-configuration further differentiates its spatial orientation compared to the R-form of the target compound.

Guanidino vs. Carbamoyl Modifications

- (S)-Fmoc-2-Amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid () incorporates a guanidino group protected by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butoxycarbonyl) groups. The guanidino moiety is highly basic and polar, contrasting with the neutral carbamoyl group.

Aromatic vs. Aliphatic Side Chains

- (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid () features a 4-chlorophenyl group, introducing hydrophobicity and π-π stacking capabilities. This contrasts with the hydrogen-bonding carbamoyl group, suggesting divergent applications in membrane-permeability studies or receptor binding.

Stereochemical and Positional Variations

R vs. S Configuration

- The R-configuration in the target compound is critical for its insulin-mimetic activity, as shown by its interaction with insulin receptor residues (ASP1132, ARG1136) . In contrast, analogs like QW-3266 (S-configuration) may exhibit reduced binding affinity due to stereochemical mismatch.

Amino Acid Backbone Position

- Fmoc-(R)-4-Amino-5-(1H-indol-3-yl)-pentanoic acid () shifts the amino group to the 4th carbon, altering the peptide backbone geometry. The indole side chain enables interactions with aromatic residues in enzymes or receptors, diverging from the carbamoyl’s role in hydrogen bonding.

Biological Activity

(R)-Fmoc-2-amino-5-(trityl-carbamoyl)pentanoic acid, commonly referred to as Fmoc-Trp, is a significant compound in the field of peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₄₀H₃₆N₂O₅

- Molecular Weight : 624.72 g/mol

- CAS Number : 1263046-43-0

Fmoc-Trp is characterized by its stability and versatility, making it a preferred choice in various biochemical applications.

Applications in Biological Research

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Protein Engineering :

Biological Activity

The biological activity of this compound has been investigated through various studies:

Antimicrobial Properties

Research has indicated that peptides synthesized using Fmoc-Trp exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, model peptides incorporating this amino acid showed minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that peptides containing Fmoc-Trp generally exhibit low cytotoxic effects on normal and transformed cell lines within the MIC range. This property is crucial for therapeutic applications where selectivity towards target cells is desired .

Study on Antitumor Activity

In a study focusing on the antitumor properties of peptides derived from Fmoc-Trp, researchers reported that certain analogs displayed potent inhibitory effects on human breast carcinoma MCF-7 cells through the induction of autophagy. This finding suggests potential applications in cancer therapy .

Insulin-Mimetic Effects

Another investigation highlighted the insulin-mimetic properties of compounds related to Fmoc-Trp. These compounds were shown to enhance insulin signaling pathways, indicating their potential role in diabetes treatment strategies .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Inamdar et al. | Insulin signaling | Enhanced IRS-1 and AKT signaling in NAFLD models |

| Yuan et al. | Antitumor properties | Induction of autophagy in MCF-7 cells |

| Sadikan et al. | Antioxidant effects | Protective effects on pancreatic β-cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.